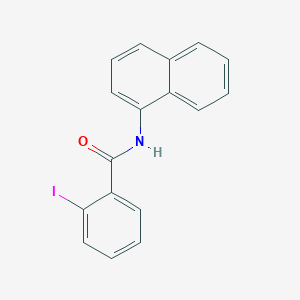![molecular formula C15H9BrO3 B11693543 3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- CAS No. 88735-43-7](/img/structure/B11693543.png)
3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- is a chemical compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Vorbereitungsmethoden
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- typically involves the reaction of naphthol with propargyl alcohol in the presence of a catalyst. One method involves heating an aqueous mixture of these starting materials with catalytic β-cyclodextrin hydrate . Another approach uses a solid-state protocol, where a mixture of propargyl alcohol, naphthol, TsOH, and silica gel is ground at room temperature . Industrial production methods may involve ball-milling with catalytic InCl3, leading to high yields with minimal side products .
Analyse Chemischer Reaktionen
3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromoacetyl group in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Photochromic Reactions: Upon UV irradiation, the compound can undergo photoisomerization, converting from a closed form to colored isomers.
Wissenschaftliche Forschungsanwendungen
3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- has several scientific research applications:
Materials Science: Its photochromic properties make it useful in the development of smart materials, such as photochromic lenses and stress-sensing polymers.
Medicinal Chemistry: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active molecules.
Biology: It can be used in the study of photoresponsive biological systems.
Wirkmechanismus
The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a ring-opening reaction, leading to the formation of colored isomers. This process involves the transition from the ground state to an excited state, followed by isomerization . The molecular targets and pathways involved in this process include the electronic transitions and the potential energy landscape of the compound .
Vergleich Mit ähnlichen Verbindungen
3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- can be compared with other naphthopyran derivatives, such as:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its strong photochromic properties and used in ophthalmic lenses.
3-(2-Methoxyphenyl)-3-phenyl-3H-benzo[f]chromene: Exhibits both P and T type photochromism and is used in fundamental research.
3-(2-Bromoacetyl)-2H-chromen-2-one: Used in the synthesis of biologically active pyran and pyridine derivatives.
The uniqueness of 3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)- lies in its specific substitution pattern, which imparts distinct photochromic and chemical reactivity properties.
Eigenschaften
CAS-Nummer |
88735-43-7 |
|---|---|
Molekularformel |
C15H9BrO3 |
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
2-(2-bromoacetyl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C15H9BrO3/c16-8-13(17)12-7-11-10-4-2-1-3-9(10)5-6-14(11)19-15(12)18/h1-7H,8H2 |
InChI-Schlüssel |
ATGMCRFENOHNLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693484.png)
![(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11693485.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693488.png)
![5-bromo-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11693489.png)
![3-bromo-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11693494.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone](/img/structure/B11693495.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693496.png)
![N-[4-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B11693508.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11693514.png)
![N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11693526.png)
![(3E)-3-(4-methoxybenzylidene)-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693534.png)
![N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693542.png)
